Noracronycine

Vue d'ensemble

Description

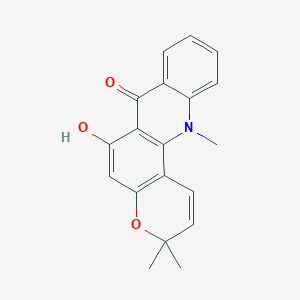

La noracronycine est un alcaloïde initialement isolé de Goniothalamus pentaphyllus (une espèce végétale) et présente des propriétés antimalariennes . Sa structure chimique comprend un noyau de chromène, ce qui en fait un membre de la famille des alcaloïdes acridoniques.

Mécanisme D'action

Le mécanisme précis par lequel la noracronycine exerce ses effets reste un domaine de recherche actif. Il implique probablement des cibles moléculaires et des voies de signalisation liées à son activité antimalarienne.

Analyse Biochimique

Biochemical Properties

It is known that acridone alkaloids, including Noracronycine, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Acridone alkaloids, including this compound, have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies de synthèse : Bien que les voies de synthèse détaillées de la noracronycine soient rares dans la littérature, les chercheurs ont réussi à la synthétiser totalement. Une approche concise implique l’addition nucléophile régiosélective de l’anthranilate à des arynes de type chromène dans des conditions douces, sans métaux de transition . Une optimisation supplémentaire peut être nécessaire pour la production à grande échelle.

Analyse Des Réactions Chimiques

La noracronycine subit probablement diverses réactions chimiques. Bien que les études spécifiques soient limitées, nous pouvons déduire des réactions potentielles en fonction de sa structure :

Oxydation : Des transformations oxydatives peuvent se produire, conduisant à la formation de divers états d’oxydation.

Réduction : Des réactions de réduction pourraient produire des dérivés réduits.

Substitution : Des substitutions nucléophiles à différentes positions sur le cycle chromène sont plausibles.

Anthranilate : Utilisé dans l’étape clé de la synthèse de la this compound.

Conditions douces : Les chercheurs mettent l’accent sur les conditions de réaction douces pour éviter les réactions secondaires indésirables.

Principaux produits : Les principaux produits résultant des réactions de la this compound dépendraient du type de réaction et des conditions spécifiques. Des recherches supplémentaires sont nécessaires pour élucider ces produits.

4. Applications de la recherche scientifique

Les applications de la this compound s’étendent au-delà de l’activité antimalarienne :

Chimie : Sa structure unique en fait une cible intéressante pour les chimistes de synthèse.

Biologie : L’étude de ses interactions avec les systèmes biologiques pourrait révéler de nouvelles voies.

Médecine : Applications thérapeutiques potentielles au-delà du traitement du paludisme.

Industrie : Les dérivés synthétiques de la this compound pourraient trouver une application dans le développement de médicaments.

Applications De Recherche Scientifique

Noracronycine’s applications extend beyond antimalarial activity:

Chemistry: Its unique structure makes it an interesting target for synthetic chemists.

Biology: Investigating its interactions with biological systems could reveal novel pathways.

Medicine: Potential therapeutic applications beyond malaria treatment.

Industry: this compound’s synthetic derivatives may find use in drug development.

Comparaison Avec Des Composés Similaires

Bien que la noracronycine soit relativement rare, nous pouvons la comparer à d’autres alcaloïdes acridoniques :

Acronycine : Un composé étroitement apparenté ayant une structure chromène similaire et des propriétés antitumorales.

Atalaphyllidine : Un autre alcaloïde acridonique avec des activités biologiques distinctes.

Activité Biologique

Noracronycine is a chromene-containing alkaloid that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CHNO) is structurally related to acronycine, another alkaloid known for its bioactivity. The synthesis of this compound has been achieved via various methods, including aryne amination approaches, which have facilitated the exploration of its biological properties .

1. Cytotoxicity and Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits potent inhibitory activity against human leukemia cells with IC values around 3 µM. The compound's mechanism appears to involve the inhibition of DNA, RNA, and protein biosynthesis, leading to cell cycle arrest and apoptosis in cancer cells .

| Cell Line | IC (µM) |

|---|---|

| Human leukemia cells | 3 |

| Murine leukemic cells | 3 |

2. Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It effectively reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a concentration-dependent manner .

Mechanism of Action:

- Inhibition of iNOS (inducible Nitric Oxide Synthase)

- Suppression of COX-2 (Cyclooxygenase-2) expression

3. Antimicrobial Activity

While this compound has shown promising results in anti-inflammatory and cytotoxic assays, its antimicrobial activity appears limited. It was inactive against common pathogens such as Staphylococcus aureus and Escherichia coli at tested concentrations .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Anti-inflammatory Mechanism Study

In another study focusing on its anti-inflammatory effects, this compound was administered to RAW 264.7 macrophages stimulated with LPS. Results showed a marked decrease in NO and PGE production, supporting its potential use in treating inflammatory diseases.

Propriétés

IUPAC Name |

6-hydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-10,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXBWBNEFPNSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157139 | |

| Record name | Noracronycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-79-0 | |

| Record name | Noracronycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noracronycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noracronycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORACRONYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4TQA37UF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.